molecular formula C12H16N2O2 B1268410 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide CAS No. 361464-34-8

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B1268410
CAS No.: 361464-34-8
M. Wt: 220.27 g/mol
InChI Key: VFMDYLPJOGARCK-UHFFFAOYSA-N
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Description

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Science

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide and its derivatives have notable applications in polymer science. A derivative, incorporating triethylene glycol substituent into the p-aminobenzoic acid monomer structure, was polymerized to produce organo-soluble, shape-persistent oligo- and poly(p-benzamide)s. These polymers displayed good solubility and a high tendency for aggregation in various solvents, forming micrometer-sized rigid superstructures (Seyler & Kilbinger, 2009).

Antioxidant Activity

Amino-substituted benzamide derivatives, similar in structure to this compound, have been studied for their antioxidant properties. Their ability to act as powerful antioxidants by scavenging free radicals was highlighted, with a focus on understanding their electrochemical oxidation mechanisms. This research is crucial for comprehending the free radical scavenging activity of these antioxidants (Jovanović et al., 2020).

Luminescent Properties and Stimuli-Responsive Behavior

Compounds related to this compound, specifically pyridyl substituted benzamides, were explored for their luminescent properties and stimuli-responsive behavior. These compounds exhibited luminescence in both solution and solid states and formed nano-aggregates with enhanced emission. Additionally, they displayed mechanochromic properties and responded to multiple stimuli, underscoring their potential in material science applications (Srivastava et al., 2017).

Antibacterial Properties

A study synthesized a complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, structurally related to this compound, and examined its antibacterial activity. The complex was characterized through various methods, and its ground state electronic characteristics were analyzed using density functional theory (DFT). The formation of this complex is crucial for understanding the interactions between bioactive molecules and receptors, offering insights into the antibacterial properties of these compounds (Mostafa et al., 2023).

Safety and Hazards

The safety data sheet (SDS) for 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide indicates that it is an irritant . As with all chemicals, it should be handled with appropriate safety precautions.

Properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMDYLPJOGARCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342003
Record name 4-Amino-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361464-34-8
Record name 4-Amino-N-[(oxolan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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